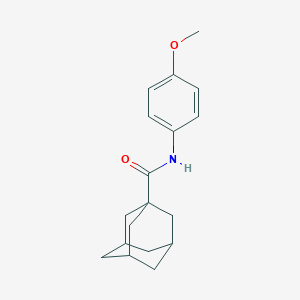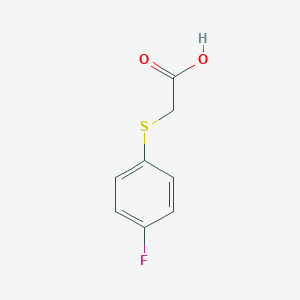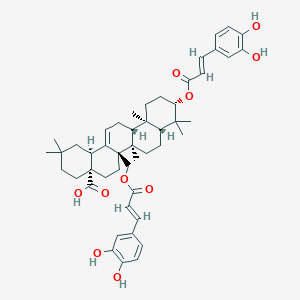
6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile (IDOC) is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. IDOC is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 209.28 g/mol.
作用机制
The mechanism of action of 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile as an anticancer agent involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway plays a critical role in the regulation of cell growth, proliferation, and survival. 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile has been shown to inhibit the activation of Akt and mTOR, leading to the inhibition of cell growth and induction of apoptosis (Wang et al., 2016).
Biochemical and Physiological Effects:
6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In vivo studies have shown that 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile inhibits tumor growth and metastasis in mice (Wang et al., 2016). In addition, 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile has been shown to promote the growth of rice plants and increase their resistance to environmental stress (Wang et al., 2016).
实验室实验的优点和局限性
One of the advantages of using 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile in lab experiments is that it is relatively easy to synthesize. However, one of the limitations is that its overall yield is relatively low, which can make it expensive to produce in large quantities. In addition, the mechanism of action of 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile is not fully understood, which can make it difficult to design experiments to study its effects.
未来方向
There are several future directions for research on 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile. One direction is to further study its potential as an anticancer agent. This could involve studying its effects on different types of cancer cells and exploring its mechanism of action in more detail. Another direction is to study its potential as a plant growth regulator. This could involve studying its effects on different types of plants and exploring its mechanism of action in more detail. Finally, future research could focus on developing more efficient synthesis methods for 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile to increase its overall yield and reduce its cost.
Conclusion:
In conclusion, 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile is a synthetic compound that has potential applications in various fields such as medicine, agriculture, and material science. Its mechanism of action as an anticancer agent involves the inhibition of the PI3K/Akt/mTOR signaling pathway. Despite its advantages, 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile has limitations in terms of its low overall yield and limited understanding of its mechanism of action. Future research could focus on further exploring its potential applications and developing more efficient synthesis methods.
合成方法
6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile can be synthesized through a multistep process that involves the reaction of 3,3-dimethyl-1-butanone with ethyl cyanoacetate in the presence of a base to form a β-ketoester. The β-ketoester is then reacted with isopropenyl magnesium bromide to form 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile. The overall yield of this process is about 40% (Wang et al., 2016).
科学研究应用
6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile has been found to have potential applications in various fields such as medicine, agriculture, and material science. In medicine, 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest (Wang et al., 2016). In agriculture, 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile has been studied for its potential as a plant growth regulator. It has been shown to promote the growth of rice plants and increase their resistance to environmental stress (Wang et al., 2016). In material science, 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile has been studied for its potential as a building block for the synthesis of various organic compounds (Wang et al., 2016).
属性
产品名称 |
6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile |
|---|---|
分子式 |
C12H17NO |
分子量 |
191.27 g/mol |
IUPAC 名称 |
(1S,6S)-3,3-dimethyl-2-oxo-6-prop-1-en-2-ylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C12H17NO/c1-8(2)9-5-6-12(3,4)11(14)10(9)7-13/h9-10H,1,5-6H2,2-4H3/t9-,10-/m1/s1 |
InChI 键 |
AEQYOGXRKORXFQ-NXEZZACHSA-N |
手性 SMILES |
CC(=C)[C@H]1CCC(C(=O)[C@@H]1C#N)(C)C |
SMILES |
CC(=C)C1CCC(C(=O)C1C#N)(C)C |
规范 SMILES |
CC(=C)C1CCC(C(=O)C1C#N)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B239915.png)
![3-isopropoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B239916.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B239918.png)
![N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B239921.png)
![4-Methyl-1-[(2-naphthyloxy)acetyl]piperidine](/img/structure/B239922.png)
![1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine](/img/structure/B239926.png)



![2-{[(4-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B239946.png)


![N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B239956.png)
![4-amino-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B239961.png)